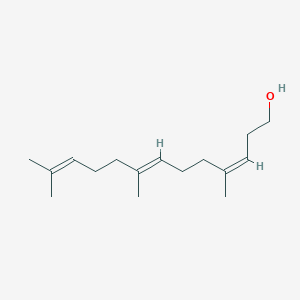
(3Z,7E)-4,8,12-Trimethyltrideca-3,7,11-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,7E)-Homofarnesol is a naturally occurring sesquiterpene alcohol. It is a derivative of farnesol, which is a key intermediate in the biosynthesis of various natural products, including sterols, carotenoids, and sesquiterpenes. The compound is characterized by its unique structure, which includes a conjugated diene system and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,7E)-Homofarnesol typically involves the homologation of farnesol derivatives. One common method includes the ozonolysis of Z,Z,Z-cylonona-1,4,7-triene, leading to a 1,9-difunctionalized Z,Z-3,6-nonadiene. This intermediate can then be converted into (3Z,7E)-Homofarnesol through a series of Wittig reactions .
Industrial Production Methods
Industrial production of (3Z,7E)-Homofarnesol often involves the use of commercially available starting materials such as farnesol. The process includes several steps of chemical transformations, including ozonolysis, Wittig reactions, and purification steps to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3Z,7E)-Homofarnesol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of (3Z,7E)-Homofarnesal and (3Z,7E)-Homofarnesoic acid.
Reduction: Formation of fully saturated homofarnesol derivatives.
Substitution: Formation of various substituted homofarnesol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3Z,7E)-Homofarnesol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its role in cell signaling and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of fragrances and as a flavoring agent due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (3Z,7E)-Homofarnesol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesol: A precursor to (3Z,7E)-Homofarnesol with similar structural features but lacking the conjugated diene system.
Nerolidol: Another sesquiterpene alcohol with a different arrangement of double bonds.
Geraniol: A monoterpene alcohol with a similar hydroxyl group but a shorter carbon chain.
Uniqueness
(3Z,7E)-Homofarnesol is unique due to its specific double bond configuration (3Z,7E) and its ability to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in the synthesis of various natural products and pharmaceuticals .
Propriétés
Formule moléculaire |
C16H28O |
|---|---|
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
(3Z,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3/b15-10+,16-12- |
Clé InChI |
KOICZDDAVPYKKX-HDVIWIBHSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C\CCO)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


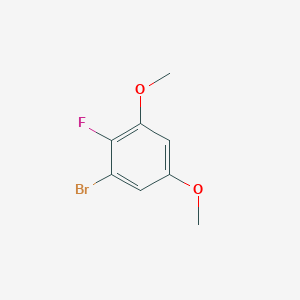

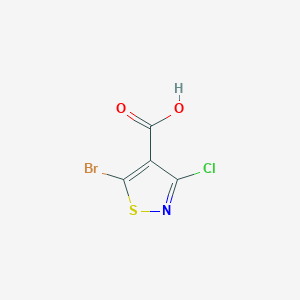
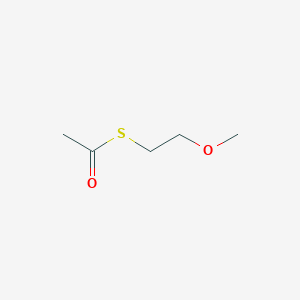
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)

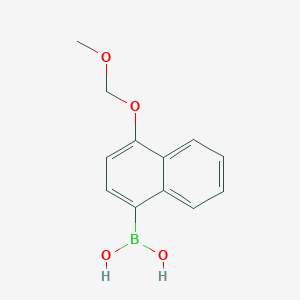
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)
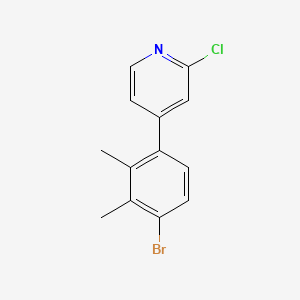

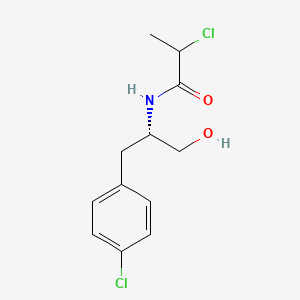
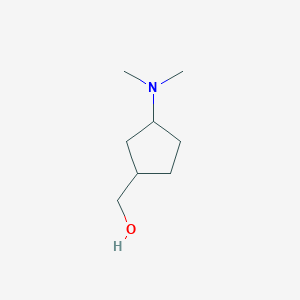
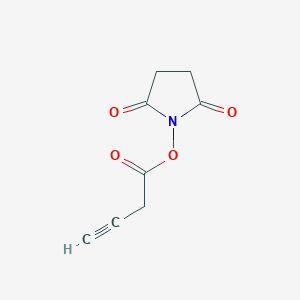
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
